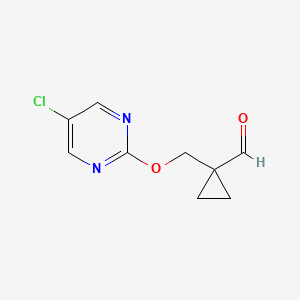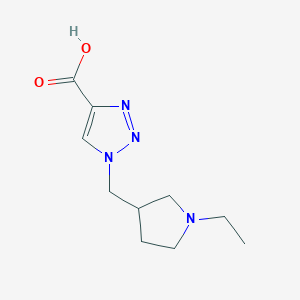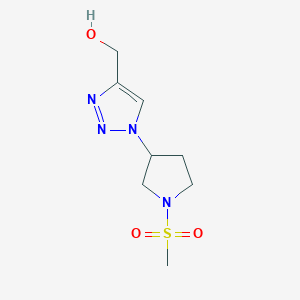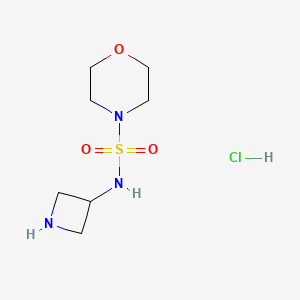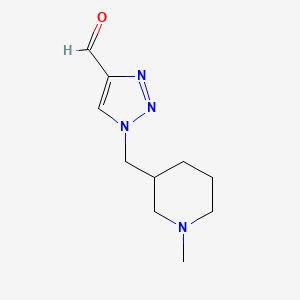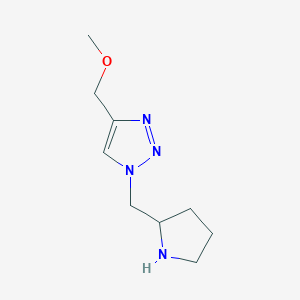
(2-(Thiophen-3-yl)pyridin-3-yl)methanamine dihydrochloride
Übersicht
Beschreibung
2-(Thiophen-3-yl)pyridin-3-yl)methanamine dihydrochloride, also known as TPPM, is an organic compound that is widely used in scientific research. It is a highly versatile compound with a wide range of applications in various fields, such as chemistry, biochemistry, pharmacology, and medicine. TPPM is a relatively simple molecule, consisting of a thiophene ring attached to a pyridine ring, with a methylamine group attached to the pyridine ring. This compound has been studied extensively and is known to have a wide variety of biochemical and physiological effects, as well as a range of potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Carcinogenicity Evaluation
- Thiophene Analogues of Carcinogens : A study synthesized thiophene analogues of known carcinogens (benzidine and 4-aminobiphenyl) to evaluate their potential carcinogenicity. These compounds were assessed using the Salmonella reverse-mutation assay and the cell-transformation assay, suggesting potential carcinogenicity but casting doubt on their capability to elicit tumors in vivo due to their chemical and biological behavior (Ashby et al., 1978).
Drug Metabolism
- Cytochrome P450 Isoforms : Research on chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes has revealed the selectivity of various inhibitors, including thiophene derivatives, towards different CYP isoforms. This knowledge is crucial for understanding drug-drug interactions and for the development of safer pharmaceuticals (Khojasteh et al., 2011).
Medicinal Chemistry
- Bioactive Nucleobases and Nucleosides : Thiophene and its derivatives play a significant role in the design of bioactive molecules, including nucleobases, nucleosides, and their analogues. These compounds have been explored for their antiviral, antitumor, and antimycobacterial activities, showcasing the versatility of thiophene as a scaffold in medicinal chemistry (Ostrowski, 2022).
Central Nervous System (CNS) Acting Drugs
- Functional Chemical Groups for CNS Drugs : A literature search identified functional chemical groups, including thiophene, that may serve as lead molecules for the synthesis of compounds with CNS activity. This highlights the potential of thiophene derivatives in developing treatments for CNS disorders (Saganuwan, 2017).
Eigenschaften
IUPAC Name |
(2-thiophen-3-ylpyridin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.2ClH/c11-6-8-2-1-4-12-10(8)9-3-5-13-7-9;;/h1-5,7H,6,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZIXGVHYLUOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



